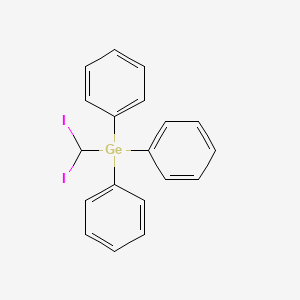

(Diiodomethyl)(triphenyl)germane

Description

(Diiodomethyl)(triphenyl)germane is an organogermanium compound characterized by a germanium atom bonded to a triphenyl group and a diiodomethyl substituent. The diiodomethyl group introduces steric bulk and electron-withdrawing effects, which may influence its stability, solubility, and applications in cross-coupling reactions or catalytic systems .

Properties

CAS No. |

90159-07-2 |

|---|---|

Molecular Formula |

C19H16GeI2 |

Molecular Weight |

570.8 g/mol |

IUPAC Name |

diiodomethyl(triphenyl)germane |

InChI |

InChI=1S/C19H16GeI2/c21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H |

InChI Key |

AVXIXIWHSWSCLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C(I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diiodomethyl)(triphenyl)germane typically involves the reaction of triphenylgermane with diiodomethane under specific conditions. One common method includes the use of Grignard reagents, where triphenylgermane reacts with diiodomethane in the presence of a catalyst to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of (Diiodomethyl)(triphenyl)germane may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(Diiodomethyl)(triphenyl)germane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

Reduction: Reduction reactions can convert the diiodomethyl group to a methyl group or other reduced forms.

Substitution: The diiodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.

Scientific Research Applications

(Diiodomethyl)(triphenyl)germane has several scientific research applications, including:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of advanced materials and as a precursor for other organogermanium compounds.

Mechanism of Action

The mechanism of action of (Diiodomethyl)(triphenyl)germane involves its interaction with molecular targets and pathways within a given system. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. Its effects are mediated through the formation and cleavage of chemical bonds, leading to the desired products or biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key organogermanium compounds with triphenyl or analogous substituents, highlighting differences in substituents, synthesis, and properties:

Key Observations:

- Substituent Reactivity : Chloride (in Triphenylgermanium Chloride) and hydride (in Triphenylgermane) substituents enable diverse reactivity, such as nucleophilic substitution or reduction . The diiodomethyl group in the target compound may facilitate oxidative addition in metal-catalyzed reactions, similar to iodine-containing aryl germanes .

- Electronic Effects : Electron-withdrawing iodine atoms in (Diiodomethyl)(triphenyl)germane could polarize the Ge-C bond, increasing electrophilicity compared to methoxy or alkyl-substituted germanes .

- Synthetic Complexity : Triethyl(aryl)germanes are synthesized via Grignard reactions with >85% yields , whereas Triphenylgermane requires reduction of a bromide precursor . The diiodomethyl variant may require specialized iodination steps.

Physical and Spectroscopic Properties

- Melting Points : Triphenylgermane melts at 40°C , while halogenated derivatives like Triphenylgermanium Chloride likely have higher melting points due to stronger intermolecular forces. The diiodo substituent in the target compound may further elevate its melting point.

- NMR Trends : Aromatic protons in Triethyl(4-iodophenyl)germane resonate at δ 7.67 ppm , whereas methoxy-substituted analogs show downfield shifts for oxygen-bearing carbons (δ 159.9 ppm) . The diiodomethyl group’s protons may appear upfield due to iodine’s inductive effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.